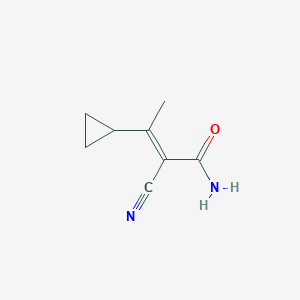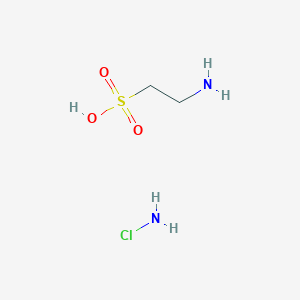
Ethyl 4-(3-(diethylamino)propoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(3-(diethylamino)propoxy)benzoate: is a chemical compound with the molecular formula C16H25NO3. It is an ester derivative of benzoic acid and is known for its applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by the presence of a diethylamino group attached to a propoxy chain, which is further connected to the benzoate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-(diethylamino)propoxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst. The resulting ethyl 4-hydroxybenzoate is then reacted with 3-(diethylamino)propyl chloride under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound often employs continuous-flow synthesis techniques to optimize reaction times and improve yield. The use of catalysts and controlled reaction environments ensures high purity and efficiency in the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-(3-(diethylamino)propoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and amines are employed under basic or acidic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethyl 4-(3-(diethylamino)propoxy)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized in the study of enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules .
Medicine: Its structure allows it to interact with specific receptors in the nervous system, providing pain relief .
Industry: In the industrial sector, this compound is used in the formulation of coatings, adhesives, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of Ethyl 4-(3-(diethylamino)propoxy)benzoate involves its interaction with specific molecular targets, such as ion channels and receptors in the nervous system. The diethylamino group enhances its binding affinity to these targets, leading to the modulation of ion flow and subsequent physiological effects . The compound’s ester linkage allows it to be hydrolyzed by esterases, releasing the active moiety that exerts its effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(dimethylamino)benzoate: This compound is structurally similar but contains a dimethylamino group instead of a diethylamino group.
Uniqueness: Ethyl 4-(3-(diethylamino)propoxy)benzoate is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities. The presence of the diethylamino group enhances its lipophilicity and membrane permeability, making it more effective in certain applications compared to its analogs .
Eigenschaften
CAS-Nummer |
25773-03-9 |
|---|---|
Molekularformel |
C16H25NO3 |
Molekulargewicht |
279.37 g/mol |
IUPAC-Name |
ethyl 4-[3-(diethylamino)propoxy]benzoate |
InChI |
InChI=1S/C16H25NO3/c1-4-17(5-2)12-7-13-20-15-10-8-14(9-11-15)16(18)19-6-3/h8-11H,4-7,12-13H2,1-3H3 |
InChI-Schlüssel |
HSRNJERDRZQKCC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCOC1=CC=C(C=C1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S)-1-[(4-Methylbenzenesulfonyl)oxy]but-3-EN-1-OL](/img/structure/B14802285.png)
![2-{[4-(acetylamino)phenyl]sulfonyl}-N-phenylhydrazinecarboxamide](/img/structure/B14802294.png)
![(S)-12-((R)-10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-hydroxy-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B14802305.png)
![N,N'-bis[(E)-(2,4-dichlorophenyl)methylidene]-2-nitrobenzene-1,4-diamine](/img/structure/B14802314.png)

![N,N'-bis[4-(piperidin-1-ylsulfonyl)phenyl]pentanediamide](/img/structure/B14802332.png)


![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-[3-(Morpholin-4-Yl)propyl]urea](/img/structure/B14802345.png)
![N-(2-methoxyethyl)-6-oxaspiro[4.5]decan-9-amine](/img/structure/B14802349.png)
![methyl 4-{[(E)-(4-bromophenyl)methylidene]amino}benzoate](/img/structure/B14802350.png)


